N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide
Description
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide is a synthetic organic compound with a complex structure
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO2/c1-19(2,16-7-11-24-12-8-16)18(23)22-14-20(9-10-20)13-15-3-5-17(21)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRRSVKGKDXSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOCC1)C(=O)NCC2(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst like aluminum chloride.
Formation of the oxan-4-yl group: This can be synthesized through ring-closing reactions involving appropriate diols and acid catalysts.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation reactions with reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide
- N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide
Uniqueness
N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-methyl-2-(oxan-4-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
